N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide
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Overview
Description
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C16H11NO4 . It has a molecular weight of 281.26 g/mol . The IUPAC name for this compound is N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide .
Molecular Structure Analysis
The compound has a complex structure that includes a benzofuran and a benzo[d][1,3]dioxol-5-yl group . The InChI string and Canonical SMILES for this compound are available .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 60.7 Ų and a complexity of 402 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .Scientific Research Applications
- Compound 36 (Fig. 8) derived from this benzofuran has shown significant anticancer activity . At a concentration of 10 μM, it inhibits cell growth in various cancer cell lines:
- Researchers have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl moieties. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against:
- Noble ligands of (E)-N ′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method. These ligands have potential applications in coordination chemistry and catalysis .
- Web-based tools have been used to calculate various molecular properties relevant to drug motifs. Researchers have planned to design new substituted cinnamides bearing a Piperonal moiety and screen them for molecular prediction properties .
Anticancer Activity
Indole Derivatives for Anticancer Therapy
Ligand Synthesis
Molecular Properties Prediction
Future Directions
The compound and its related benzofuran derivatives could be further studied for their anticancer activity and inhibitory effects against PI3K and VEGFR-2 . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-11-23-16)7-8-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWJWNUEOLOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide |
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